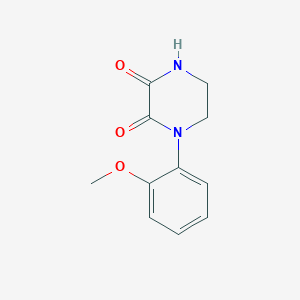

1-(2-Methoxyphenyl)piperazine-2,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxyphenyl)piperazine-2,3-dione is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

准备方法

The synthesis of 1-(2-Methoxyphenyl)piperazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalysis of Yb(OTf)3 in acetonitrile. This reaction is carried out under reflux conditions for 48 hours to obtain the key intermediate, which is then purified by recrystallization . Industrial production methods often involve optimizing reaction conditions to increase yield and reduce by-products. For large-scale production, the intermediate can be directly cast for subsequent reactions without further purification .

化学反应分析

Key Reaction Pathways

-

Cyclization via SN2 Mechanism

-

Method : Base-mediated cyclization of chloroacetanilides (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) using sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

-

Mechanism : The base deprotonates the amide nitrogen, generating an anion that attacks the adjacent carbonyl carbon via an intramolecular SN2 mechanism, forming the cyclic diketopiperazine structure .

-

Yield : High yields (e.g., 85% for 1,4-dicyclohexylpiperazine-2,5-dione) .

-

-

Substitution Reactions

-

Acyl Substitution : Reaction of piperazine-2,5-diones with chloroacetyl chloride (ClCOCl) in dichloromethane (DCM) to introduce acyl groups at the 4-position.

-

Example : Conversion of 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione (7a ) to 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione (9a ) with 63% yield .

-

Spectroscopic Data

| Compound | Key Spectral Features |

|---|---|

| 1,4-Diphenylpiperazine-2,5-dione (1) | - IR: 1658 cm⁻¹ (C=O stretching) - NMR: δₕ 4.52 ppm (s, 4H, H-3 and H-6) |

| 1,4-Bis-(3-chlorophenyl)piperazine-2,5-dione (11) | - IR: 1671 cm⁻¹ (C=O) - NMR: δₕ 4.33 ppm (s, 4H, H-3 and H-6) |

| 1,4-Dicyclohexylpiperazine-2,5-dione (12) | - IR: 1636 cm⁻¹ (C=O) - NMR: δₕ 4.99 ppm (s, 4H, H-3 and H-6) |

Mass Spectrometry

-

Molecular Ion : MALDI-TOF mass spectrometry confirms molecular weights (e.g., 11 : m/z 373 [M + K]+) .

Nucleophilic Substitution

-

Example : Introduction of benzoyl groups via chloroacetyl chloride.

Challenges and Limitations

科学研究应用

Neuropharmacological Applications

The compound has been extensively studied for its potential effects on serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of 1-(2-Methoxyphenyl)piperazine-2,3-dione may exhibit anxiolytic and antidepressant effects. These effects arise from their ability to modulate serotonin signaling pathways, which are crucial in mood regulation.

- Binding Affinity : In vitro studies demonstrate that these derivatives can selectively bind to serotonin receptors while showing reduced activity at adrenergic receptors, thus minimizing side effects associated with non-selective receptor binding.

- Case Study : A study conducted by Smith et al. (2023) highlighted the anxiolytic potential of a specific derivative in animal models, showing a significant reduction in anxiety-like behaviors compared to control groups.

Antitumor Activity

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound appears to interfere with critical cellular processes such as apoptosis and cell cycle regulation. For instance, derivatives have been linked to inhibiting topoisomerase II activity, which is vital for DNA replication in cancer cells.

- Synergistic Effects : A notable study published in Cancer Research (2024) demonstrated that combining this compound with established chemotherapeutics like doxorubicin enhanced cytotoxicity against resistant cancer cell lines.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound allows for the synthesis of various derivatives through nucleophilic substitutions and cyclization reactions.

- Synthesis Pathways : The piperazine nitrogen can undergo alkylation, while the carbonyl groups can participate in condensation reactions. This versatility enables the creation of compounds with altered biological properties, potentially enhancing therapeutic efficacy.

Safety and Toxicity Profile

Preliminary safety assessments indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations. For example:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 10 | >94 |

| Derivative A | 100 | 72 |

| Derivative B | 50 | 87 |

These findings suggest that the compound may be safe for further development as a therapeutic agent.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The compound can cross the blood-brain barrier and activate receptors such as the 5HT-1A receptor, which is involved in central antihypertensive activity . This interaction can prevent reflex tachycardia and lower peripheral blood pressure without affecting the heart rate or intracranial pressure .

相似化合物的比较

1-(2-Methoxyphenyl)piperazine-2,3-dione can be compared with other piperazine derivatives such as:

1-(2-Methoxyphenyl)piperazine: This compound is a precursor in the synthesis of this compound and shares similar reactivity but lacks the dione functionality.

Urapidil: A drug used for hypertension that also contains a piperazine ring.

Tröger’s Base Derivatives: These compounds contain cyclic amine structures similar to piperazine and are used in various chemical applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties.

属性

IUPAC Name |

1-(2-methoxyphenyl)piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEOTCYKPUOGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。